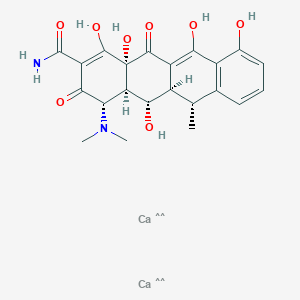
Doxycycline (calcium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Doxycycline (calcium) is a broad-spectrum antibiotic belonging to the tetracycline class. It is synthetically derived from oxytetracycline and is known for its effectiveness against a wide range of bacterial infections. Doxycycline (calcium) is commonly used to treat conditions such as bacterial pneumonia, acne, chlamydia infections, Lyme disease, cholera, typhus, and syphilis. It is also used as a preventive measure against malaria .
Preparation Methods
Synthetic Routes and Reaction Conditions
Doxycycline (calcium) is prepared from doxycycline hyclate. The synthesis involves several steps, including the protection of functional groups, selective oxidation, and cyclization reactions. The process typically requires the use of reagents such as monobasic potassium phosphate, edetate disodium, and triethylamine. The reaction conditions often involve maintaining a specific pH and temperature to ensure the stability of the compound .
Industrial Production Methods
Industrial production of doxycycline (calcium) involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. The process includes the use of buffers, colors, diluents, flavors, and preservatives to produce doxycycline calcium oral suspension. The final product contains the equivalent of not less than 90.0% and not more than 125.0% of the labeled amount of doxycycline .
Chemical Reactions Analysis
Types of Reactions
Doxycycline (calcium) undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the epimerization at the C4 position, which can occur under acidic conditions. This reaction is reversible and can lead to the formation of epimers with reduced biological activity .
Common Reagents and Conditions
Common reagents used in the reactions of doxycycline (calcium) include hydrochloric acid, caustic soda, and buffer mixtures such as borate, phosphate, and citrate. The reaction conditions often involve maintaining specific pH values and temperatures to ensure the stability and activity of the compound .
Major Products Formed
The major products formed from the reactions of doxycycline (calcium) include its epimers and various degradation products. These products can be identified and analyzed using chromatographic techniques .
Scientific Research Applications
Doxycycline (calcium) has a wide range of scientific research applications in various fields:
Chemistry: Used as a model compound for studying the stability and reactivity of tetracycline antibiotics.
Biology: Employed in research on bacterial protein synthesis and the mechanisms of antibiotic resistance.
Industry: Utilized in the development of new formulations and delivery systems for antibiotics.
Mechanism of Action
Doxycycline (calcium) exerts its effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, blocking the attachment of aminoacyl-tRNA to the A site. This action prevents the elongation of the peptide chain, thereby inhibiting protein production. Doxycycline also targets the apicoplast organelle in certain parasites, disrupting their ability to produce essential fatty acids and heme .
Comparison with Similar Compounds
Doxycycline (calcium) is often compared with other tetracycline antibiotics, such as tetracycline, oxytetracycline, chlortetracycline, demeclocycline, lymecycline, methacycline, and minocycline. Compared to these compounds, doxycycline has several unique features:
Absorption: Doxycycline is more reliably absorbed orally and is less affected by food intake compared to older tetracyclines.
Lipophilicity: Doxycycline is more lipophilic, which may improve its tissue distribution.
Antibacterial Spectrum: Doxycycline has a broad antibacterial spectrum and is effective against both gram-positive and gram-negative bacteria.
Similar compounds include:
Tetracycline: The first-generation tetracycline with lower absorption and higher susceptibility to food interactions.
Doxycycline (calcium) stands out due to its improved pharmacokinetic properties and broader range of applications in both clinical and research settings.
Properties
Molecular Formula |
C22H24Ca2N2O8 |
|---|---|
Molecular Weight |
524.6 g/mol |
InChI |
InChI=1S/C22H24N2O8.2Ca/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;;/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31);;/t7-,10+,14+,15-,17-,22-;;/m0../s1 |
InChI Key |
VUZBZKPRLTWFFA-QFWOMMJSSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.[Ca].[Ca] |
Canonical SMILES |
CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.[Ca].[Ca] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



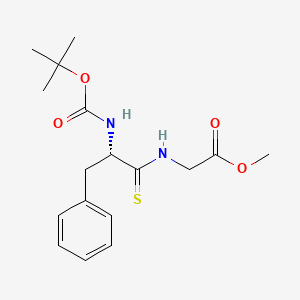
![[5-[3-(Dimethylamino)propoxy]-1,3-dihydroisoindol-2-yl]-[3-(3,4-dimethylphenyl)sulfanyl-4-hydroxyphenyl]methanone](/img/structure/B12390772.png)

![5-nitro-N-[4-[7-(1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridin-3-yl]phenyl]furan-2-carboxamide](/img/structure/B12390785.png)
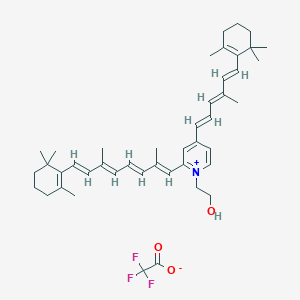
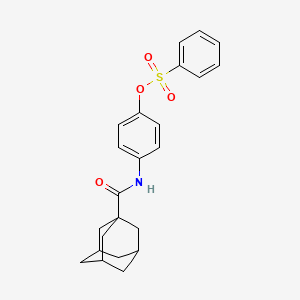
![(1'R,2'R)-4-(1-(2H-1,2,3-Triazol-2-yl)ethyl)-5'-methyl-2'-(prop-1-en-2-yl)-1',2',3',4'-tetrahydro-[1,1'-biphenyl]-2,6-diol](/img/structure/B12390803.png)
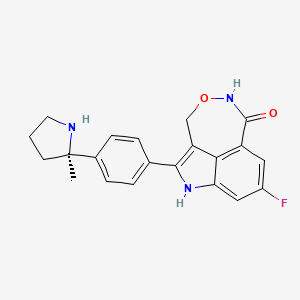
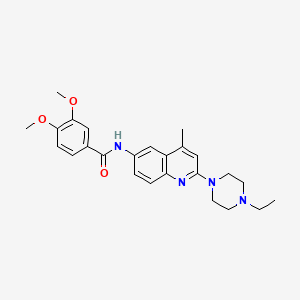
![(2S)-2-[[2-[hydroxy-[(1R)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]phosphoryl]cyclopentanecarbonyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12390844.png)



